molecular formula C15H11F3N4O2 B15208875 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid

2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid

Cat. No.: B15208875
M. Wt: 336.27 g/mol
InChI Key: BIYNJYOHZVLDQZ-UHFFFAOYSA-N
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Description

2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further fused with a pyrrolo[2,3-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the initial formation of the trifluoromethylpyridine derivative, followed by the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrrolo[2,3-b]pyridine core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
  • 2-Amino-4-(trifluoromethyl)pyridine

Uniqueness

2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is unique due to its specific structural features, such as the combination of a trifluoromethyl group with a pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11F3N4O2

Molecular Weight

336.27 g/mol

IUPAC Name

2-[[4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]acetic acid

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)10-2-1-4-19-13(10)9-6-11(21-7-12(23)24)22-14-8(9)3-5-20-14/h1-6H,7H2,(H,23,24)(H2,20,21,22)

InChI Key

BIYNJYOHZVLDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=NC3=C2C=CN3)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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